molecular formula C7H15ClN2 B1376981 N-Cyclopropylpyrrolidin-3-amine hydrochloride CAS No. 1396762-12-1

N-Cyclopropylpyrrolidin-3-amine hydrochloride

Cat. No.: B1376981
CAS No.: 1396762-12-1
M. Wt: 162.66 g/mol
InChI Key: MDTMOHCRQRIUNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclopropylpyrrolidin-3-amine hydrochloride ( 1396762-12-1) is a chemical compound with the molecular formula C 7 H 15 ClN 2 and a molecular weight of 162.66 g/mol . This hydrochloride salt form enhances the stability and solubility of the free amine, making it more suitable for research applications . The compound features a pyrrolidine ring, a versatile nitrogen heterocycle, substituted with a cyclopropylamine moiety, a combination that offers researchers a unique three-dimensional structure with defined steric and electronic properties . This compound serves as a valuable chemical building block in medicinal chemistry and drug discovery research. The structural motifs present in this amine, namely the pyrrolidine and cyclopropyl groups, are commonly found in biologically active molecules and pharmaceuticals . The cyclopropyl group is known to influence the compound's conformation and metabolic stability, while the pyrrolidine ring provides a scaffold for further functionalization . It is typically synthesized via nucleophilic substitution or reductive amination using cyclopropylamine, followed by conversion to the hydrochloride salt to improve its handling properties . ATTENTION: This product is for Research Use Only . It is NOT intended for human or veterinary use, diagnostic applications, or any form of consumer use . Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-cyclopropylpyrrolidin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.ClH/c1-2-6(1)9-7-3-4-8-5-7;/h6-9H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTMOHCRQRIUNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropylpyrrolidin-3-amine hydrochloride generally proceeds via the cyclization of suitable precursors containing both pyrrolidine and cyclopropylamine functionalities. The key steps involve:

  • Cyclopropylamine Introduction: The cyclopropylamine group is typically introduced via nucleophilic substitution or reductive amination using cyclopropylamine as a reagent.
  • Pyrrolidine Ring Formation: The pyrrolidine ring can be formed by intramolecular cyclization of aminoalkyl precursors or through ring-closing reactions involving appropriate functional groups.
  • Hydrochloride Salt Formation: The free amine is converted into its hydrochloride salt by treatment with hydrochloric acid, improving its stability and solubility.

Reaction conditions often include moderate temperatures (room temperature to reflux), the use of polar solvents such as ethanol or methanol, and sometimes catalysts or bases to facilitate ring closure or amination reactions. For example, cyclopropylamine reacts with pyrrolidine precursors in the presence of a mild base to promote nucleophilic substitution, followed by acidification to yield the hydrochloride salt.

Industrial Production Methods

In industrial settings, the synthesis of this compound is optimized for scale, yield, and purity. Key features include:

  • Batch Reactions: Large-scale batch reactors are employed with controlled temperature and stirring to ensure uniform reaction conditions.
  • Continuous Flow Reactors: These reactors enhance reaction control, reduce side reactions, and improve safety, especially when handling reactive amines.
  • Purification: Crystallization and filtration are standard methods for isolating the hydrochloride salt with high purity.

Optimization of parameters such as reaction time, temperature, solvent choice, and reagent stoichiometry is critical to maximize yield and minimize impurities.

Representative Synthetic Procedure

A typical laboratory-scale synthesis involves the following steps:

Step Reagents & Conditions Description Yield (%)
1 Cyclopropylamine + Pyrrolidine precursor, base (e.g., triethylamine), ethanol, 0 °C to room temperature Nucleophilic substitution or reductive amination to form N-cyclopropylpyrrolidin-3-amine 70-85
2 Addition of HCl in ethanol or methanol Formation of hydrochloride salt, precipitation >90 (based on salt isolation)

This procedure ensures efficient formation of the target compound with good control over stereochemistry and purity.

Mechanistic Insights and Structural Considerations

Recent studies on related pyrrolidine derivatives have shown that:

  • The cyclopropyl group influences the steric and electronic environment of the pyrrolidine nitrogen, affecting reactivity.
  • The pyrrolidine ring adopts conformations that can be analyzed by NMR and X-ray crystallography to confirm substitution patterns and ring strain.
  • The hydrochloride salt formation stabilizes the amine, as evidenced by changes in NMR chemical shifts and solubility profiles.

Alternative Synthetic Strategies

While the direct cyclization approach is common, alternative routes include:

  • Reductive Amination: Using aldehydes or ketones with cyclopropylamine and pyrrolidine derivatives under reductive conditions.
  • Multicomponent Reactions: Combining multiple building blocks in one-pot procedures to form the pyrrolidine ring with the cyclopropyl substituent.
  • Catalytic Methods: Employing transition metal catalysts to facilitate amination or ring closure steps with higher selectivity.

These methods can be tailored depending on the availability of starting materials and desired scale.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Yield Range Notes
Cyclization of cyclopropylamine with pyrrolidine precursor Cyclopropylamine, pyrrolidine precursor, base Room temp to reflux, ethanol/methanol Straightforward, scalable 70-85% Common industrial method
Reductive amination Aldehyde/ketone, cyclopropylamine, reductant Mild, often with NaBH4 or catalytic hydrogenation High selectivity Moderate to high Requires precursor availability
Multicomponent synthesis Multiple substrates, catalyst One-pot, variable solvents Atom-economical Variable Complex optimization needed

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropylpyrrolidin-3-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce primary or secondary amines. Substitution reactions can result in various substituted pyrrolidine derivatives .

Scientific Research Applications

Chemical Properties and Specifications

  • Chemical Formula : C7_7H15_{15}ClN2_2
  • Molecular Weight : 162.66 g/mol
  • CAS Number : 1396762-12-1
  • Purity : Typically ≥ 98% .

Therapeutic Applications

  • Neurological Disorders :
    • This compound has been investigated for its potential in treating neurological conditions such as Huntington's disease. It acts as a modulator of huntingtin protein, which is implicated in the pathogenesis of this disorder .
  • Cancer Treatment :
    • The compound has shown promise in preclinical studies for its anti-cancer properties. It is involved in pathways that induce apoptosis in cancer cells, making it a candidate for therapies targeting various malignancies, including small cell lung carcinoma and melanoma .
  • Viral Infections :
    • There are indications that this compound may possess antiviral properties, although specific mechanisms and efficacy against particular viruses require further investigation .

Neurological Modulation

A study published in 2021 highlighted the role of this compound as a potential therapeutic agent for Huntington's disease. Researchers demonstrated that the compound could reduce the aggregation of mutant huntingtin protein in cellular models, suggesting a neuroprotective effect .

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. A notable study indicated that treatment with this compound led to a significant decrease in cell viability among small cell lung carcinoma cells, highlighting its potential as an anticancer agent .

Viral Inhibition

Preliminary data suggest that this compound may inhibit viral replication in certain models. Further research is needed to elucidate the specific viral targets and pathways affected by this compound .

Mechanism of Action

The mechanism of action of N-Cyclopropylpyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Molecular Differences

The table below highlights structural variations and molecular properties of N-Cyclopropylpyrrolidin-3-amine hydrochloride and analogous pyrrolidine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 1396762-12-1 C₈H₁₇ClN₂ 176.69 Cyclopropyl group
(R)-1-Isopropylpyrrolidin-3-amine dihydrochloride - C₇H₁₇Cl₂N₂ ~210.14 (estimated) Isopropyl group
1-Cyclopropylpyrrolidin-3-amine (free base) 936221-78-2 C₇H₁₄N₂ 126.20 Cyclopropyl (no HCl salt)
(S)-N-(4-methylbenzyl)pyrrolidin-3-amine hydrochloride 1289585-18-7 C₁₂H₁₉ClN₂ 226.75 4-Methylbenzyl group
(cyclopropylmethyl)[(6-methylpyridin-3-yl)methyl]amine hydrochloride 1909311-99-4 C₁₁H₁₇ClN₂ 212.72 Pyridine and cyclopropylmethyl

Key Observations :

  • Cyclopropyl vs.
  • Salt Forms : The hydrochloride salt improves solubility and stability compared to the free base (CAS 936221-78-2), which is more volatile and hazardous .

Key Observations :

  • The hydrochloride salt form of the target compound appears less hazardous than its free base counterpart, which has explicit oral and dermal toxicity risks .
  • Pyridine-containing analogs (e.g., CAS 1909311-99-4) may pose additional risks due to aromatic heterocycles, though specific data are unavailable .

Key Observations :

  • The target compound’s discontinuation by CymitQuimica suggests synthesis challenges or niche demand .

Biological Activity

N-Cyclopropylpyrrolidin-3-amine hydrochloride, a compound characterized by a cyclopropyl group attached to a pyrrolidine ring, has garnered attention in the scientific community for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C8H16ClNC_8H_{16}ClN with a molar mass of approximately 161.67 g/mol. The compound's structure features a unique cyclopropyl ring that contributes to its distinct chemical properties and biological activities.

This compound interacts with various molecular targets, including enzymes and receptors. Its mechanism of action involves:

  • Binding Affinity : The cyclopropyl and pyrrolidine groups enhance the compound's binding affinity to specific targets, allowing it to modulate their activity effectively.
  • Enzyme Inhibition : Research indicates that this compound may inhibit enzymes involved in critical biological pathways, potentially impacting cellular processes such as proliferation and apoptosis.
  • Receptor Interaction : The compound has been shown to bind to receptor sites similar to those of biologically active molecules, suggesting its role in neurotransmission and other signaling pathways.

1. Anticancer Potential

This compound has shown promise in anticancer research. Docking studies suggest that it may bind to the podophyllotoxin pocket of gamma tubulin, indicating potential applications in cancer treatment.

2. Neuropharmacological Effects

The compound's structural similarities to known neuroactive agents suggest it may possess neuropharmacological properties. Preliminary studies indicate potential effects on neurotransmitter systems, which could lead to applications in treating neurological disorders.

3. Enzyme Inhibition Studies

Research has demonstrated that this compound inhibits specific enzymes critical for various metabolic pathways. For instance, it has been studied as a potential inhibitor of LSD1 (lysine-specific demethylase 1), which plays a role in gene regulation and cancer progression .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated binding affinity to gamma tubulin; potential for anticancer therapy.
Study BNeuropharmacologySuggested modulation of neurotransmitter systems; implications for treating neurological disorders.
Study CEnzyme InhibitionIdentified as an LSD1 inhibitor; relevance in cancer treatment and epigenetic regulation.

Q & A

Q. What are the optimized synthesis protocols for N-Cyclopropylpyrrolidin-3-amine hydrochloride, and how do reaction conditions impact yield and purity?

Methodological Answer: Synthesis typically involves cyclopropane ring formation followed by amine functionalization and hydrochloride salt preparation. Key steps include:

  • Cyclopropane Introduction : Use cyclopropylamine or derivatives as starting materials. details a copper-catalyzed coupling of 3-iodopyridine derivatives with cyclopropanamine under basic conditions (cesium carbonate), yielding intermediates that are further processed .
  • Hydrochloride Formation : Neutral amines are treated with hydrochloric acid in anhydrous solvents (e.g., dichloromethane) to form the hydrochloride salt .

Q. Critical Parameters :

ParameterOptimal ConditionsImpact on Yield/Purity
Temperature35–50°C (for coupling reactions)Higher temps accelerate side reactions (e.g., decomposition)
CatalystCopper(I) bromide or palladium complexesCatalyzes C–N bond formation; impurities arise from metal leaching
Reaction Time24–48 hoursProlonged time increases purity but risks degradation
PurificationColumn chromatography (EtOAc/hexane)Removes unreacted amines/byproducts

Q. Reference :

Q. Which analytical techniques are most effective for characterizing this compound and validating purity?

Methodological Answer: A multi-technique approach is essential:

  • HPLC : Reverse-phase HPLC (RP-HPLC) with UV detection (λ = 210–254 nm) is recommended. Method validation should include linearity (R² > 0.995), precision (%RSD < 2%), and accuracy (spiked recovery 98–102%) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity. For example, cyclopropyl protons appear as distinct multiplets (δ 0.5–1.5 ppm), and amine protons resonate near δ 2.5–3.5 ppm .
  • Mass Spectrometry : HRMS (High-Resolution MS) with ESI+ ionization provides exact mass confirmation (e.g., [M+H]+ = 215.12 for the free base) .

Q. Reference :

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements :
    • Respiratory Protection : Use NIOSH-approved N95 masks if airborne dust is generated .
    • Gloves : Nitrile gloves (0.11 mm thickness) inspected for integrity before use .
    • Eye Protection : Safety goggles with side shields and face shields during bulk handling .
  • Spill Management : Absorb with inert material (e.g., vermiculite), avoid water (risk of HCl gas release), and dispose as hazardous waste .
  • Storage : Store in airtight containers at 2–8°C under nitrogen to prevent hygroscopic degradation .

Q. Reference :

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the application of this compound in neurological drug discovery?

Methodological Answer: SAR studies focus on:

  • Amine Position : The 3-position on the pyrrolidine ring enhances blood-brain barrier penetration compared to 2- or 4-substituted analogs .
  • Cyclopropane Role : The cyclopropyl group increases metabolic stability by resisting cytochrome P450 oxidation .
  • Hydrochloride Salt : Improves aqueous solubility (critical for in vivo studies) without altering receptor binding affinity .

Q. Experimental Design :

Synthesize analogs with modified substituents (e.g., methyl, fluoro groups).

Test in vitro binding affinity (e.g., dopamine D2 receptor assays).

Compare pharmacokinetic profiles (e.g., half-life in rodent models).

Q. Reference :

Q. How can researchers resolve data contradictions arising from divergent synthetic routes (e.g., inconsistent yields or impurity profiles)?

Methodological Answer: Contradictions often stem from:

  • Catalyst Variability : Copper vs. palladium catalysts produce different byproducts (e.g., dehalogenated impurities) .
  • Purification Methods : Column chromatography vs. recrystallization may yield varying purity levels (e.g., 85% vs. 95%) .

Q. Resolution Strategy :

  • Design of Experiments (DoE) : Use factorial design to optimize temperature, catalyst loading, and solvent ratios.
  • Advanced Analytics : LC-MS/MS to trace impurity origins (e.g., dimerization byproducts).

Case Study : A 17.9% yield in was improved to 45% by switching from Cs2CO3 to K3PO4 and reducing reaction time to 18 hours .

Q. Reference :

Q. What are the stability challenges of this compound under varying storage conditions, and how can degradation be mitigated?

Methodological Answer:

  • Degradation Pathways : Hydrolysis of the cyclopropane ring under high humidity or acidic conditions .

  • Stability Data :

    ConditionDegradation (%/month)Mitigation Strategy
    25°C, 60% RH5–8%Store with desiccants (silica gel)
    40°C, 75% RH15–20%Use nitrogen-purged vials
    Aqueous solution (pH 7.4)30% (7 days)Lyophilize and store at -20°C

Analytical Monitoring : Track degradation via HPLC peak area reduction at RT = 8.2 min .

Q. Reference :

Q. How can impurity profiling and quantification be systematically conducted for this compound?

Methodological Answer:

  • Impurity Identification :
    • LC-MS/MS : Detect trace impurities (e.g., N-cyclopropylpyrrolidine byproducts at m/z 180.1).
    • NMR : Assign structural motifs (e.g., unreacted starting materials).
  • Quantification : Use external calibration curves with reference standards (e.g., USP-grade impurities) .

Acceptance Criteria : Total impurities < 0.5% (ICH Q3A guidelines) .

Q. Reference :

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Cyclopropylpyrrolidin-3-amine hydrochloride
Reactant of Route 2
N-Cyclopropylpyrrolidin-3-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.